![molecular formula C16H25NSi B14321807 1-[(1-Phenylsilolan-1-yl)methyl]piperidine CAS No. 105705-57-5](/img/structure/B14321807.png)
1-[(1-Phenylsilolan-1-yl)methyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1-Phenylsilolan-1-yl)methyl]piperidine is a compound that features a piperidine ring bonded to a phenylsilolan moiety. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and pharmaceuticals . The phenylsilolan group introduces silicon into the structure, which can impart unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-Phenylsilolan-1-yl)methyl]piperidine typically involves the reaction of piperidine with a phenylsilolan derivative. One common method is the nucleophilic substitution reaction where piperidine reacts with a halogenated phenylsilolan under basic conditions . The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) at room temperature.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. Catalysts such as palladium or platinum may be used to facilitate the reaction, and the process is optimized for scalability and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
1-[(1-Phenylsilolan-1-yl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanol or siloxane derivatives.
Reduction: The compound can be reduced to form simpler silane derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
1-[(1-Phenylsilolan-1-yl)methyl]piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Industry: Utilized in the development of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of 1-[(1-Phenylsilolan-1-yl)methyl]piperidine involves its interaction with molecular targets such as enzymes and receptors. The piperidine ring can interact with biological macromolecules, while the phenylsilolan group can modulate the compound’s lipophilicity and stability . These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A simpler analog without the phenylsilolan group.
Phenylsilane: Contains a phenyl group bonded to silicon but lacks the piperidine ring.
Silacyclopentane: A silicon-containing five-membered ring without the piperidine moiety.
Uniqueness
1-[(1-Phenylsilolan-1-yl)methyl]piperidine is unique due to the combination of the piperidine ring and the phenylsilolan group. This dual functionality imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Propiedades
Número CAS |
105705-57-5 |
|---|---|
Fórmula molecular |
C16H25NSi |
Peso molecular |
259.46 g/mol |
Nombre IUPAC |
1-[(1-phenylsilolan-1-yl)methyl]piperidine |
InChI |
InChI=1S/C16H25NSi/c1-3-9-16(10-4-1)18(13-7-8-14-18)15-17-11-5-2-6-12-17/h1,3-4,9-10H,2,5-8,11-15H2 |
Clave InChI |
QOHBOJJYTPHICG-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C[Si]2(CCCC2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Methoxy-4-({4-[(undec-10-en-1-yl)oxy]phenyl}methoxy)benzene](/img/structure/B14321732.png)
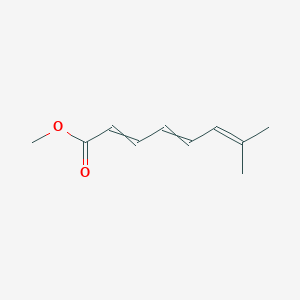

![1,1'-[1,4-Phenylenebis(2,3-dimethylbutane-3,2-diyl)]bis[4-(propan-2-yl)benzene]](/img/structure/B14321749.png)
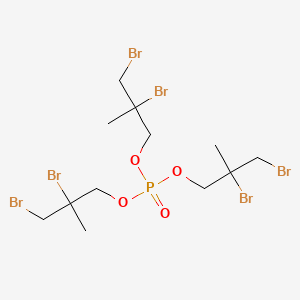
![(E,E)-N,N'-(Ethane-1,2-diyl)bis[1-(2-fluorophenyl)methanimine]](/img/structure/B14321770.png)
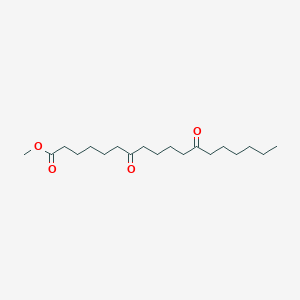
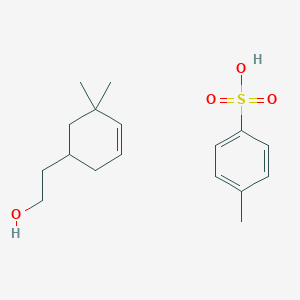


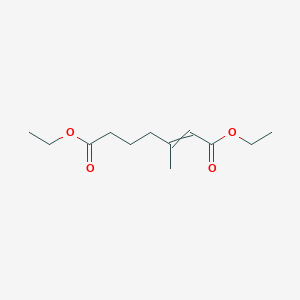
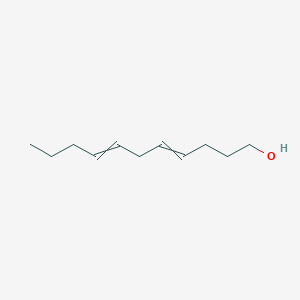
![3-Methyl-3-[2-(2,4,6-trimethylphenyl)ethyl]thietan-2-one](/img/structure/B14321814.png)
